6-Nitroquinolin-2(1H)-one

概要

説明

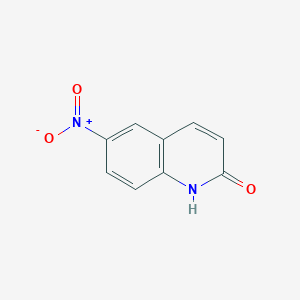

6-Nitroquinolin-2(1H)-one is a heterocyclic organic compound that belongs to the quinoline family It is characterized by a quinoline core structure with a nitro group at the 6-position and a keto group at the 2-position

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 6-Nitroquinolin-2(1H)-one typically involves the nitration of quinolin-2(1H)-one. One common method includes dissolving quinolin-2(1H)-one in concentrated sulfuric acid, followed by the addition of a nitrating mixture of concentrated nitric acid and sulfuric acid. The reaction is carried out under controlled temperature conditions, usually in an ice bath, to prevent over-nitration and to ensure the selective formation of the 6-nitro derivative .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same nitration reaction, with careful control of reaction parameters to ensure high yield and purity. The product is then purified through recrystallization or other suitable purification techniques.

化学反応の分析

Types of Reactions

6-Nitroquinolin-2(1H)-one undergoes various chemical reactions, including:

Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.

Substitution: The compound can undergo nucleophilic substitution reactions, where the nitro group can be replaced by other substituents under appropriate conditions.

Oxidation: The keto group can be oxidized to form different derivatives, depending on the oxidizing agent used.

Common Reagents and Conditions

Reduction: Hydrogen gas with palladium on carbon or other reducing agents like tin(II) chloride in hydrochloric acid.

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.

Major Products Formed

Reduction: 6-Aminoquinolin-2(1H)-one.

Substitution: Various substituted quinolin-2(1H)-one derivatives.

Oxidation: Oxidized quinolin-2(1H)-one derivatives.

科学的研究の応用

Medicinal Chemistry

Anticancer Properties

Research has identified 6-nitroquinolin-2(1H)-one as a potential anticancer agent. It has been shown to inhibit specific cellular pathways crucial for tumor growth. For instance, studies have reported that derivatives of this compound can inhibit the activity of cyclin-dependent kinases (CDKs), which are vital for cell cycle regulation. In particular, one derivative demonstrated significant activity against various cancer cell lines, including MDA-MB-231 (breast cancer) and PC-3 (prostate cancer), by decreasing CDK-1 levels and stabilizing heat shock proteins Hsp90 and Hsp70 without triggering a heat shock response .

Mechanism of Action

The mechanism through which this compound exerts its effects often involves enzymatic interactions. For example, it can undergo bioreduction to form reactive intermediates that may interact with cellular components, leading to apoptosis in cancer cells . Additionally, it has been shown to function as an inhibitor of the B-cell lymphoma 6 (BCL6) protein, which is implicated in several malignancies .

Biological Research

Hypoxia Selectivity

This compound is being explored for its role in hypoxia-selective imaging agents. The nitro group in this compound can be reduced under low oxygen conditions to yield fluorescent products. This property allows it to serve as a probe for detecting hypoxic regions within tumors, which are often resistant to conventional therapies . The enzymatic conversion of 6-nitroquinoline to fluorescent derivatives highlights its potential use in biochemical assays aimed at profiling one-electron reductases in biological samples .

Antimicrobial Activity

In addition to its anticancer properties, this compound has been studied for antimicrobial activities. Various derivatives have shown effectiveness against different bacterial strains, making them candidates for further development as antimicrobial agents .

Industrial Applications

Dyes and Pigments

The compound is also utilized in the development of dyes and pigments due to its stable chemical structure and vibrant color properties. Its derivatives are employed in various industrial applications where color stability and chemical resistance are required .

Case Studies

作用機序

The mechanism of action of 6-Nitroquinolin-2(1H)-one depends on its specific application. In medicinal chemistry, it may act by inhibiting specific enzymes or interacting with molecular targets such as DNA or proteins. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to various biological effects .

類似化合物との比較

Similar Compounds

6-Nitroquinolin-2-amine: Similar in structure but with an amino group instead of a keto group at the 2-position.

4-Methyl-6-nitroquinolin-2-ol: Contains a methyl group at the 4-position and a hydroxyl group at the 2-position.

6-Nitroquinolin-2-ol: Similar structure with a hydroxyl group at the 2-position.

Uniqueness

6-Nitroquinolin-2(1H)-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.

生物活性

6-Nitroquinolin-2(1H)-one is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant case studies.

Chemical Structure and Properties

This compound belongs to the quinoline family, characterized by a nitrogen atom in the heterocyclic ring and a nitro group at the 6-position. This structure is crucial for its biological activity, influencing its interaction with various biological targets.

Biological Activity Overview

The biological activities of this compound include:

- Antimicrobial Activity : Exhibits significant antibacterial and antifungal properties.

- Antiparasitic Activity : Effective against kinetoplastid parasites responsible for diseases like leishmaniasis and sleeping sickness.

- Anticancer Potential : Shows cytotoxic effects against various cancer cell lines.

The mechanisms through which this compound exerts its biological effects include:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in cellular processes.

- Redox Activity : The nitro group can undergo bioreduction, leading to reactive intermediates that interact with cellular components, potentially inducing apoptosis in cancer cells or inhibiting parasite growth .

Antimicrobial Activity

A study evaluated the antimicrobial efficacy of this compound against various bacterial strains. The results indicated that this compound exhibited moderate to significant activity against both Gram-positive and Gram-negative bacteria.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) µg/mL |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

| Pseudomonas aeruginosa | 128 |

| Bacillus subtilis | 16 |

Antiparasitic Activity

In vitro studies on the antiparasitic properties of derivatives of this compound demonstrated effectiveness against Leishmania infantum and Trypanosoma brucei. A notable compound (Compound 22) displayed low cytotoxicity on human HepG2 cells while maintaining significant antileishmanial and antitrypanosomal activity.

| Compound | Antileishmanial Activity (IC50 µM) | Antitrypanosomal Activity (IC50 µM) | Cytotoxicity (IC50 µM) |

|---|---|---|---|

| Compound 22 | 0.5 | 0.8 | >100 |

Case Studies

- Study on Kinetoplastid Parasites : A series of derivatives were synthesized and tested for their activity against Leishmania species. The study highlighted that structural modifications significantly affected the redox potential and biological activity, establishing a correlation between redox potential and antiparasitic efficacy .

- Cytotoxicity Evaluation : The cytotoxic effects of various quinoline derivatives were assessed against different cancer cell lines. The findings revealed that certain modifications enhanced the anticancer properties of these compounds, suggesting potential pathways for drug development targeting specific cancers.

Q & A

Basic Research Questions

Q. Q1. What are the established synthetic routes for 6-nitroquinolin-2(1H)-one, and how can purity be optimized?

A1. The compound can be synthesized enzymatically via xanthine/xanthine oxidase-mediated oxidation of 6-nitroquinoline under aerobic conditions (yield ~2%) . Key steps include:

- Dissolving 6-nitroquinoline in DMF and spraying into warm aqueous buffer (pH 7.4).

- Sequential addition of xanthine oxidase over 3 days to promote oxidation.

- Purification via silica gel chromatography (ethyl acetate eluent).

To optimize purity, monitor reaction progress with LC-MS and confirm structural integrity via X-ray crystallography .

Q. Q2. How can researchers detect and quantify this compound in enzymatic assays?

A2. Use reversed-phase HPLC with UV detection (λ = 254–300 nm) or LC-MS for sensitive quantification. Fluorescence spectroscopy is unsuitable due to the compound’s non-fluorescent nature. For hypoxia studies, compare aerobic vs. hypoxic conditions to distinguish it from fluorescent metabolites like 6-aminoquinoline .

Q. Q3. What safety precautions are critical when handling this compound?

A3. The compound is harmful if swallowed (H302), causes skin/eye irritation (H315/H319), and may induce respiratory toxicity (H335) . Use PPE (gloves, goggles), work in a fume hood, and store in a cool, dry environment. Emergency protocols require immediate rinsing of exposed areas and medical consultation .

Advanced Research Questions

Q. Q4. How does this compound form as a side product in bioreductive activation of nitroaryl probes?

A4. In hypoxia-selective enzymatic reduction (e.g., xanthine oxidase), 6-nitroquinoline undergoes partial oxidation to this compound instead of full reduction to 6-aminoquinoline. This occurs due to competing oxygen-dependent pathways:

- Under hypoxia: Sequential reduction to hydroxylamino- and aminoquinoline intermediates.

- Under aerobic conditions: Oxygen competes with nitro group reduction, favoring oxidation to the 2(1H)-one derivative .

Key Data:

| Condition | Major Product | Yield | Detection Method |

|---|---|---|---|

| Aerobic | This compound | 2% | LC-MS, NMR |

| Hypoxic | 6-Aminoquinoline | 25% | Fluorescence |

Q. Q5. How to resolve contradictions in metabolite identification during hypoxia-selective bioreduction?

A5. Conflicting metabolite profiles arise from oxygen sensitivity and enzyme specificity. To address this:

- Use isotopically labeled substrates (e.g., H218O) to track oxygen incorporation .

- Employ tandem MS to differentiate structurally similar intermediates (e.g., hydroxylamino vs. nitroso derivatives).

- Validate findings with synthetic standards and single-crystal X-ray analysis .

Q. Q6. What analytical challenges arise in characterizing this compound’s stability in biological matrices?

A6. The compound degrades in aqueous solutions and organic solvents over time. Mitigation strategies include:

- Storing solutions at -20°C in inert atmospheres.

- Using deuterated solvents (e.g., CD3OD) for NMR to minimize solvent interactions .

- Monitoring decomposition via time-course LC-MS and adjusting pH to 7.4 for in vitro assays .

Q. Methodological Recommendations

Q. Q7. What enzymatic assays are suitable for studying this compound’s role in hypoxia detection?

A7. Use xanthine oxidase (bovine milk source) in phosphate buffer (pH 7.4) with controlled O2 levels. Key parameters:

- Enzyme activity: 0.005 U/mL per incubation cycle.

- Monitor O2 tension using Clark electrodes or fluorescent probes.

- Pair with azoxy compound controls to validate specificity .

Q. Q8. How to design structure-activity studies for nitroquinoline analogs?

A8. Focus on substituent effects at positions 2, 4, and 6:

特性

IUPAC Name |

6-nitro-1H-quinolin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6N2O3/c12-9-4-1-6-5-7(11(13)14)2-3-8(6)10-9/h1-5H,(H,10,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OYLJUJGLDPDXHP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=CC(=O)N2)C=C1[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10358483 | |

| Record name | 6-Nitroquinolin-2(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10358483 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

190.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

64495-55-2 | |

| Record name | 6-Nitroquinolin-2(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10358483 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。